MMP3 inhibitor 1 -

MMP3 inhibitor 1

Catalog Number: EVT-10920806
CAS Number:
Molecular Formula: C23H31N3O6S
Molecular Weight: 477.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

MMP3 inhibitor 1 is a compound designed to inhibit matrix metalloproteinase 3, an enzyme implicated in various pathophysiological processes, including tissue remodeling and inflammation. Matrix metalloproteinases are a family of zinc-dependent endopeptidases that degrade components of the extracellular matrix, playing crucial roles in normal physiological processes as well as in disease progression, particularly in cancer and arthritis.

Source and Classification

MMP3 inhibitor 1 is classified as a synthetic small molecule. It is derived from hydroxamate-based structures, which are known for their ability to chelate zinc ions in the active site of matrix metalloproteinases. This compound is part of a broader class of MMP inhibitors that have been developed for therapeutic applications, particularly in oncology and inflammatory diseases .

Synthesis Analysis

The synthesis of MMP3 inhibitor 1 typically involves several key steps:

  1. Starting Materials: Commonly used reagents include hydroxamic acids and various amines or sulfonamides.
  2. Reaction Conditions: Reactions are often conducted under inert atmospheres (e.g., argon) to prevent moisture interference. Solvents such as dimethyl sulfoxide or chloroform are frequently employed.
  3. Purification Techniques: After synthesis, compounds are purified using techniques like silica gel chromatography and recrystallization.

For example, one synthesis method involves the reaction of a hydroxamic acid with a suitable amine under controlled pH conditions, followed by purification through column chromatography .

Molecular Structure Analysis

MMP3 inhibitor 1 features a distinct molecular structure characterized by:

  • Functional Groups: Hydroxamic acid moiety that facilitates binding to the zinc ion within the active site of MMP3.
  • Core Structure: Often includes a biaryl or piperidine scaffold that enhances binding affinity and selectivity.

Data

  • Molecular Formula: Typically includes elements such as carbon (C), hydrogen (H), nitrogen (N), and oxygen (O).
  • Molecular Weight: Varies depending on the specific derivative but generally falls within the range of 300-500 g/mol.

Nuclear Magnetic Resonance spectroscopy and Mass Spectrometry are commonly used to confirm the structure and purity of synthesized compounds .

Chemical Reactions Analysis

The primary chemical reactions involving MMP3 inhibitor 1 include:

  • Binding Reactions: The inhibitor binds reversibly or irreversibly to the active site of MMP3, blocking substrate access.
  • Hydrolysis Reactions: In some cases, the compound may undergo hydrolysis under physiological conditions, impacting its efficacy.

These reactions can be monitored using techniques such as High-Performance Liquid Chromatography coupled with Mass Spectrometry to evaluate binding kinetics and inhibition constants .

Mechanism of Action

The mechanism by which MMP3 inhibitor 1 exerts its effects involves:

  1. Zinc Chelation: The hydroxamic acid group chelates the zinc ion in the active site of MMP3, inhibiting its enzymatic activity.
  2. Conformational Changes: Binding induces conformational changes in the enzyme that further reduce its activity.

Data from kinetic studies often reveal that MMP3 inhibitor 1 exhibits competitive inhibition characteristics, with varying inhibition constants depending on structural modifications made during synthesis .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a crystalline solid or powder.
  • Solubility: Generally soluble in organic solvents like dimethyl sulfoxide but may have limited solubility in water.

Chemical Properties

  • Stability: The compound's stability can be influenced by pH and temperature; it is generally stable under acidic conditions but may degrade under alkaline conditions.
  • Reactivity: Reacts with nucleophiles due to the presence of electrophilic centers within its structure.

Relevant data regarding these properties can be obtained through standard characterization techniques such as Infrared Spectroscopy and Differential Scanning Calorimetry .

Applications

MMP3 inhibitor 1 has several scientific applications:

  • Cancer Research: Used to study the role of matrix metalloproteinases in tumor progression and metastasis.
  • Inflammatory Diseases: Investigated for potential therapeutic benefits in conditions like rheumatoid arthritis where MMPs contribute to tissue degradation.
  • Drug Development: Serves as a lead compound for developing more selective inhibitors targeting specific matrix metalloproteinases.

Research continues to explore its efficacy and safety profiles in preclinical models, paving the way for potential clinical applications in treating diseases associated with excessive matrix remodeling .

Introduction to Matrix Metalloproteinase 3 in Pathophysiological Contexts

Role of Matrix Metalloproteinase 3 in Extracellular Matrix Remodeling and Disease Pathogenesis

Matrix metalloproteinase 3 (stromelysin-1) is a zinc-dependent endopeptidase that serves as a master regulator of extracellular matrix dynamics. Its structural organization comprises four domains: an autoinhibitory pro-peptide, a catalytic zinc-binding domain, a flexible hinge region, and a hemopexin-like C-terminal domain that facilitates substrate recognition [5] [7] [10]. This multidomain architecture enables matrix metalloproteinase 3 to process diverse substrates, including fibrillar collagens (types III, IV, IX, X), proteoglycans (aggrecan, decorin), glycoproteins (fibronectin, laminin), and elastin [5] [7]. The enzymatic activity of matrix metalloproteinase 3 extends beyond passive degradation; it initiates proteolytic cascades by activating multiple pro-matrix metalloproteinases, including matrix metalloproteinase 1, matrix metalloproteinase 7, matrix metalloproteinase 8, and matrix metalloproteinase 9 [5] [7]. This amplification function positions matrix metalloproteinase 3 as a critical upstream modulator of extracellular matrix remodeling.

In musculoskeletal pathologies, particularly osteoarthritis, matrix metalloproteinase 3 drives disease progression through cartilage catabolism. Synovial fibroblasts and chondrocytes overexpress matrix metalloproteinase 3 in response to inflammatory cytokines like interleukin-1β and tumor necrosis factor-α [7]. This overexpression correlates with the degradation of aggrecan and collagen networks that maintain cartilage tensile strength. Matrix metalloproteinase 3 levels in synovial fluid increase 30-40-fold within 24 hours post-joint injury, significantly outpacing the 10-fold increase in its endogenous inhibitor, tissue inhibitor of metalloproteinase 1 [7]. This proteolytic imbalance establishes a pathological microenvironment conducive to cartilage erosion and subchondral bone remodeling.

In oncological contexts, matrix metalloproteinase 3 exhibits context-dependent duality. While historically viewed as a metastasis promoter through extracellular matrix barrier breakdown, matrix metalloproteinase 3 also facilitates primary tumor development by modulating growth factor bioavailability and cell-matrix signaling. In osteosarcoma, matrix metalloproteinase 3 overexpression enhances tumor cell migration and invasion, while genetic knockout reduces metastatic dissemination [7]. Similar mechanisms operate in ovarian cancer and anaplastic thyroid tumors, where matrix metalloproteinase 3 processes extracellular matrix-sequestered growth factors and generates cryptic fragments that stimulate angiogenesis and tumor cell proliferation [7] [8]. Matrix metalloproteinase 3 also contributes to immune evasion by cleaving chemokines and cytokine receptors, thereby disrupting immune cell recruitment and antitumor responses [1] [8].

Table 1: Matrix Metalloproteinase 3 Substrates and Pathological Implications

Substrate CategorySpecific ComponentsPathological Consequence
CollagensTypes III, IV, IX, XBasement membrane disruption, metastatic invasion
ProteoglycansAggrecan, DecorinCartilage matrix degradation, osteoarthritis progression
GlycoproteinsFibronectin, LamininLoss of extracellular matrix integrity, altered cell adhesion
Pro-matrix metalloproteinasesmatrix metalloproteinase 1, matrix metalloproteinase 7, matrix metalloproteinase 9Amplification of proteolytic cascade
Immune ModulatorsChemokines, Cytokine receptorsImpaired immune surveillance, tumor immune evasion

Beyond structural components, matrix metalloproteinase 3 processes bioactive molecules including insulin-like growth factor binding proteins, pro-transforming growth factor β, and heparin-binding epidermal growth factor, thereby regulating growth factor bioavailability and cellular signaling pathways [5] [10]. This capacity to modify the extracellular signaling landscape underscores matrix metalloproteinase 3's multifaceted role in disease pathogenesis beyond simple extracellular matrix degradation.

Historical Perspectives on Matrix Metalloproteinase 3 as a Therapeutic Target in Musculoskeletal and Oncological Disorders

The therapeutic targeting of matrix metalloproteinases originated from observations of their dysregulation in human diseases. The foundational discovery occurred in 1962 when Gross and Lapiere identified collagenase activity during tadpole tail metamorphosis, revealing the potential of matrix metalloproteinases in tissue remodeling [1] [10]. By the 1970s, elevated matrix metalloproteinase levels were documented in rheumatoid arthritis and cancer, establishing correlations between matrix metalloproteinase 3 expression and disease severity [1] [3] [10]. Initial drug discovery efforts focused on broad-spectrum matrix metalloproteinase inhibitors featuring zinc-binding groups like hydroxamates. Compounds such as batimastat (BB-94) and marimastat (BB-2516) demonstrated promising preclinical efficacy by reducing tumor burden and metastasis in murine cancer models [1] [3]. These early inhibitors chelated the catalytic zinc ion through hydroxamate moieties, achieving nanomolar potency against multiple matrix metalloproteinases simultaneously.

The transition from preclinical models to human trials revealed fundamental challenges. Phase III oncology trials in the 1990s and early 2000s uniformly failed due to insufficient efficacy and dose-limiting musculoskeletal toxicity (musculoskeletal syndrome). These adverse outcomes stemmed from two critical factors: inadequate patient selection and insufficient inhibitor selectivity. Trials enrolled patients with advanced metastatic disease, whereas matrix metalloproteinase inhibition primarily targets early invasion and micrometastasis [1] [3]. Pharmacologically, first-generation inhibitors exhibited undiscriminating zinc chelation, inhibiting protective matrix metalloproteinases like matrix metalloproteinase 8 (which exhibits tumor-suppressive properties) alongside tumor-promoting enzymes [3]. The failure of these trials necessitated a strategic reevaluation of matrix metalloproteinase inhibition, emphasizing:

  • Target selectivity: Development of inhibitors discriminating between matrix metalloproteinase family members
  • Temporal precision: Intervention during early disease stages
  • Pathophysiological nuance: Recognition of the dual tumor-promoting and protective roles of specific matrix metalloproteinases

Table 2: Evolution of Matrix Metalloproteinase Inhibitor Development

Development PhaseTime PeriodTherapeutic StrategyRepresentative CompoundsClinical Outcomes
First-Generation1990s–Early 2000sBroad-spectrum inhibitionMarimastat, Batimastat, PrinomastatPhase III failures: musculoskeletal toxicity, lack of survival benefit
TransitionalEarly 2000s–2010sModerate selectivityTanomastat (matrix metalloproteinase 2/9 selective), RebimastatLimited efficacy; reduced toxicity but insufficient clinical benefit
Next-Generation2010s–PresentHigh-specificity inhibitionMMP3 Inhibitor 1 (matrix metalloproteinase 3-selective)Preclinical validation; refined clinical trial designs underway

The resurgence of matrix metalloproteinase 3-targeted therapy emerged from refined biological understanding. Genetic studies demonstrated that matrix metalloproteinase 3-knockout mice exhibit impaired mammary gland branching morphogenesis and altered wound healing without compensatory overexpression of other matrix metalloproteinases, suggesting unique functions [10]. In osteoarthritis, matrix metalloproteinase 3 emerged as a central mediator of cartilage destruction, with its synovial fluid concentration serving as a prognostic biomarker [7]. These insights catalyzed the development of selective matrix metalloproteinase 3 inhibitors, exemplified by the chemical compound matrix metalloproteinase 3 inhibitor 1. This compound features a p-methoxysulfonamido D-leucine hydroxamate structure that selectively chelates the matrix metalloproteinase 3 catalytic zinc ion with half-maximal inhibitory concentration values of 1 nanomolar against matrix metalloproteinase 3, while exhibiting significantly weaker inhibition against matrix metalloproteinase 2 (half-maximal inhibitory concentration = 529 nanomolar), matrix metalloproteinase 9 (half-maximal inhibitory concentration = 2,420 nanomolar), and matrix metalloproteinase 14 (half-maximal inhibitory concentration = 20,100 nanomolar) [2] [4] [6]. The molecular design of matrix metalloproteinase 3 inhibitor 1 exploits differential interactions with the matrix metalloproteinase 3 S1' pocket and catalytic domain, achieving approximately 14,000-fold selectivity over matrix metalloproteinase 1 [2].

Current research explores matrix metalloproteinase 3 inhibitor 1 in complex pathological settings, particularly early-stage osteoarthritis where matrix metalloproteinase 3-mediated proteolysis precedes macroscopic cartilage damage. Complementary applications target the premetastatic niche in oncology, where selective matrix metalloproteinase 3 inhibition may impede microenvironment preparation for disseminated tumor cells without compromising protective matrix metalloproteinase functions [1] [7] [8]. Modern trial designs incorporate precise patient stratification using matrix metalloproteinase 3 biomarkers and focus on early intervention windows, representing a paradigm shift from the empirical approaches that undermined first-generation inhibitors. This targeted strategy, leveraging structural biology insights and refined disease pathophysiology, renews the therapeutic promise of matrix metalloproteinase 3 inhibition while avoiding historical pitfalls.

Properties

Product Name

MMP3 inhibitor 1

IUPAC Name

N-hydroxy-2-[4-[4-[6-(2-hydroxyethoxy)pyridin-2-yl]-3-methylphenyl]piperidin-1-yl]sulfonyl-2-methylpropanamide

Molecular Formula

C23H31N3O6S

Molecular Weight

477.6 g/mol

InChI

InChI=1S/C23H31N3O6S/c1-16-15-18(7-8-19(16)20-5-4-6-21(24-20)32-14-13-27)17-9-11-26(12-10-17)33(30,31)23(2,3)22(28)25-29/h4-8,15,17,27,29H,9-14H2,1-3H3,(H,25,28)

InChI Key

YVBOXQAMDNUBQA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)C2CCN(CC2)S(=O)(=O)C(C)(C)C(=O)NO)C3=NC(=CC=C3)OCCO

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.